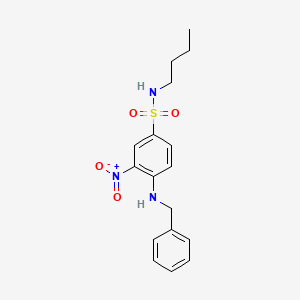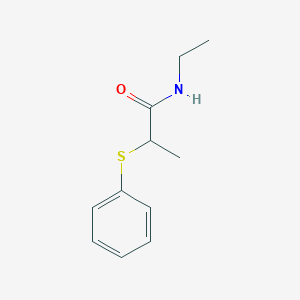![molecular formula C22H24ClN3O3 B5175848 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5175848.png)
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione is a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a wide range of biochemical and physiological effects. CB1 receptors are primarily found in the central nervous system and are involved in the regulation of pain, appetite, and mood. CB2 receptors are primarily found in immune cells and are involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, making it a potential treatment for chronic pain and inflammation. It has also been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as epilepsy and Alzheimer's disease. Additionally, 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione has been shown to have anti-tumor effects, making it a potential treatment for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors CB1 and CB2, making it a useful tool for studying the endocannabinoid system. It is also highly selective for these receptors, making it a useful tool for studying the specific effects of CB1 and CB2 activation. However, 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione also has some limitations for lab experiments. It is a synthetic compound, and its effects may differ from those of endogenous cannabinoids. Additionally, it is a potent agonist, and its effects may not be representative of the effects of endogenous cannabinoids at physiological concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione. One area of research is the development of new synthetic cannabinoids with improved therapeutic properties. Another area of research is the development of new drugs that target the endocannabinoid system. Additionally, research is needed to better understand the biochemical and physiological effects of 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione and other synthetic cannabinoids, as well as their potential therapeutic applications. Finally, research is needed to better understand the limitations and potential risks of using synthetic cannabinoids in clinical settings.
Synthesemethoden
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione can be synthesized through several methods, including the reaction of 4-chlorophenylpiperazine with 3-ethoxybenzoyl chloride, followed by cyclization with glutaric anhydride. Another method involves the reaction of 4-chlorophenylpiperazine with 3-ethoxybenzoyl chloride, followed by cyclization with succinic anhydride. These methods have been optimized to produce high yields of 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione with high purity.
Wissenschaftliche Forschungsanwendungen
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of cancer, epilepsy, and other neurological disorders. Additionally, 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione has been used in research to study the endocannabinoid system and its role in various physiological processes.
Eigenschaften
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-2-29-19-5-3-4-18(14-19)26-21(27)15-20(22(26)28)25-12-10-24(11-13-25)17-8-6-16(23)7-9-17/h3-9,14,20H,2,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYPQEBCSNIMNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5175778.png)
![1-(2-fluorophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5175780.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]urea](/img/structure/B5175782.png)
![5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B5175788.png)



![2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5175807.png)
![4-{[(4-methoxyphenyl)amino]methylene}-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5175810.png)

![1-[(4-bromo-3-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5175830.png)
![N-cyclopropyl-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide](/img/structure/B5175860.png)
![2-(4-chlorophenyl)-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5175867.png)